molecular formula C18H18N4O4 B11700071 (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide

(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide

Cat. No.: B11700071
M. Wt: 354.4 g/mol
InChI Key: BSGMJQKAKMKARV-DEDYPNTBSA-N
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Description

(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazine derivative, followed by the introduction of the butanamide moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide is unique due to its specific structural configuration and the presence of both hydrazine and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-N-[(E)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H18N4O4/c1-12-4-3-5-14(10-12)18(24)21-20-13(2)11-17(23)19-15-6-8-16(9-7-15)22(25)26/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)/b20-13+

InChI Key

BSGMJQKAKMKARV-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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